4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features:
- Chlorine at position 2.
- (4-Chlorophenyl)methoxy group at position 3.
- Hexyl chain at position 2.
Pyridazinones are studied for diverse biological activities, including α1-adrenergic receptor antagonism (e.g., hypertension treatment) and pesticidal properties .
Properties
CAS No. |
88094-41-1 |
|---|---|
Molecular Formula |
C17H20Cl2N2O2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3-one |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-2-3-4-5-10-21-17(22)16(19)15(11-20-21)23-12-13-6-8-14(18)9-7-13/h6-9,11H,2-5,10,12H2,1H3 |
InChI Key |
YGKDGCSSSZNXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Etherification: The final step involves the etherification of the pyridazinone core with 4-chlorobenzyl alcohol in the presence of a suitable catalyst such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-hexylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Key structural variations among pyridazinone derivatives influence solubility, stability, and bioactivity:
Key Observations :
- Halogen Effects : Iodo (in ) increases molecular weight and may enable radioimaging, while chloro enhances electrophilicity for nucleophilic substitution .
- Alkyl Chain Length : Hexyl (target) vs. bromopentyl () affects solubility and metabolic stability. Longer chains (e.g., hexyl) improve membrane penetration but may reduce aqueous solubility.
- Amino vs. Alkoxy Groups: Dimethylamino () increases basicity, favoring pesticidal activity, whereas alkoxy groups (e.g., benzyloxy) enhance π-π stacking in receptor binding .
α1-Adrenergic Receptor Antagonists
- Target Compound : The hexyl chain and chlorophenylmethoxy group likely contribute to selective α1-blockade, useful in treating benign prostatic hyperplasia (BPH) .
- 2-(5-Bromopentyl)-4-Cl-5-(phenethylamino) (): Demonstrated potent α1-antagonism in vitro, with crystallographic data showing hydrogen-bonding networks critical for receptor interaction .
Pesticidal Activity
- Norflurazon (4-Cl-5-(methylamino)-2-(3-trifluoromethylphenyl)): Acts as a herbicide by inhibiting carotenoid biosynthesis. The trifluoromethyl group enhances metabolic resistance .
Biological Activity
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various other chlorinated aromatic compounds known for their diverse therapeutic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one is . The compound features a pyridazinone core substituted with a hexyl group and a methoxy group linked to a chlorophenyl moiety. This unique structure is pivotal in determining its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar chlorophenyl derivatives. For instance, derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) have shown significant anti-HBV activity, which suggests that compounds with similar structures might exhibit comparable effects against viral infections. The mechanism of action is believed to involve the modulation of intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
Antibacterial Activity
Compounds bearing the chlorophenyl group have been investigated for their antibacterial properties. A study synthesized various derivatives and evaluated their efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, suggesting that 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one could also possess similar properties .
Enzyme Inhibition
The enzyme inhibition profile of related compounds has been extensively studied. For example, piperidine derivatives have demonstrated strong inhibitory effects against acetylcholinesterase and urease. Given the structural similarities, it is plausible that 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one may exhibit enzyme inhibition characteristics as well, potentially contributing to its pharmacological profile .
Case Studies
- Anti-HBV Activity : In vitro studies using HepG2 cells demonstrated that compounds similar to 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one can effectively inhibit HBV replication. Detailed pharmacokinetic studies in animal models further validated these findings .
- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains. The results showed that several derivatives exhibited significant antibacterial activity, with IC50 values indicating potency against resistant strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
